RWJ 63556
CAS No.:
Cat. No.: VC0007128
Molecular Formula: C11H10FNO3S2
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H10FNO3S2 |
---|---|
Molecular Weight | 287.3 g/mol |
IUPAC Name | N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide |
Standard InChI | InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3 |
Standard InChI Key | BEIZIEZPGSIQGR-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F |
Canonical SMILES | CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F |
Chemical and Structural Properties of RWJ 63556
Molecular Characteristics
RWJ 63556, systematically named N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide, features a thiophene ring linked to a 4-fluorophenoxy group and a methanesulfonamide moiety. Its canonical SMILES notation is CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F
, reflecting the sulfonamide bridge critical for enzyme binding . The compound’s three-dimensional structure enables simultaneous interaction with COX-2 and 5-LOX active sites, a rarity among dual inhibitors .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.33 g/mol |
CAS Number | 190967-35-2 |
Solubility (DMSO) | 100 mg/mL (348.03 mM) |
Storage Conditions | -20°C (stable for 1 month) |
Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX
Targeting the Arachidonic Acid Cascade
RWJ 63556 disrupts inflammation by blocking two parallel pathways:
-
COX-2 Inhibition: Suppresses prostaglandin synthesis by 80–90% in canine models, reducing vasodilation and pain signaling .
-
5-LOX Inhibition: Lowers leukotriene production by 70%, curtailing neutrophil chemotaxis and vascular permeability .
This dual action prevents compensatory pathway activation—a limitation of selective COX-2 inhibitors like rofecoxib . In neurogenic inflammation models, RWJ 63556 (1 mg/kg IV) reduced substance P-induced edema by 60%, outperforming FLAP inhibitors like MK-886 .
Preclinical Evaluation and Efficacy
In Vitro Profiling
-
Leukocyte Modulation: At 10 μM, RWJ 63556 inhibited leukocyte migration across endothelial barriers by 55% over 24 hours, maintaining efficacy without cytotoxicity .
-
Eicosanoid Suppression: Reduced thromboxane and levels by 65% and 72%, respectively, in human whole blood assays .
Canine Model of Acute Inflammation
Intravenous administration (0.3–1 mg/kg) decreased carrageenan-induced paw edema by 40–58%, with effects persisting for 8 hours post-dose. Histopathology revealed a 70% reduction in neutrophil infiltration compared to controls .
Rat Neurogenic Inflammation
Electrical stimulation of the saphenous nerve induced plasma extravasation (142 ± 18 μL/cm²), which RWJ 63556 pretreatment curtailed to 58 ± 12 μL/cm². This correlated with diminished mast cell degranulation and -synthase activity .
Comparative Analysis with Related Compounds
Versus Single-Pathway Inhibitors
Parameter | RWJ 63556 | Rofecoxib (COX-2 Selective) | Zileuton (5-LOX Inhibitor) |
---|---|---|---|
Edema Reduction | 60% | 35% | 28% |
Leukotriene Inhibition | 72% | <5% | 85% |
Gastric Ulceration | None observed | Moderate risk | Low risk |
Data aggregated from canine and rodent models .
Carborane-Based Dual Inhibitors
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Bioavailability: 82% oral bioavailability in rats, with at 2 hours and of 1.2 μg/mL .
-
Metabolism: Hepatic CYP3A4-mediated oxidation yields three inactive metabolites, excreted renally (65%) and fecally (30%) .
Future Directions and Clinical Translation
Oncological Applications
Preliminary data suggest RWJ 63556 synergizes with paclitaxel, reducing by 4-fold in A549 lung adenocarcinoma cells. Ongoing studies explore its role in tumor-associated inflammation and metastasis.
Formulation Challenges
Poor aqueous solubility (0.2 mg/mL) necessitates nanoparticle encapsulation (e.g., PLGA carriers) to enhance bioavailability. Phase I trials await optimized formulations .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume